molecular formula C17H17BrO3 B6339179 2-[2-(4-Bromo-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester CAS No. 1171924-77-8

2-[2-(4-Bromo-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester

Cat. No.: B6339179
CAS No.: 1171924-77-8
M. Wt: 349.2 g/mol
InChI Key: CZHHSSWEPYAVET-UHFFFAOYSA-N
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Description

2-[2-(4-Bromo-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester is an organic compound with a complex structure It is characterized by the presence of a bromine atom attached to a phenyl ring, an ethyl chain, a methoxy group, and a benzoic acid methyl ester moiety

Properties

IUPAC Name

methyl 2-[2-(4-bromophenyl)ethyl]-6-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO3/c1-20-15-5-3-4-13(16(15)17(19)21-2)9-6-12-7-10-14(18)11-8-12/h3-5,7-8,10-11H,6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHHSSWEPYAVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)OC)CCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Bromo-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester typically involves multiple steps. One common method starts with the bromination of a phenyl ring to introduce the bromine atom. This is followed by the attachment of an ethyl chain through a Friedel-Crafts alkylation reaction. The methoxy group is then introduced via a methylation reaction, and finally, the benzoic acid methyl ester is formed through esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

  • Bromination of the phenyl ring using bromine or a brominating agent.
  • Friedel-Crafts alkylation to attach the ethyl chain.
  • Methylation to introduce the methoxy group.
  • Esterification to form the benzoic acid methyl ester.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Bromo-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

2-[2-(4-Bromo-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(4-Bromo-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methylphenol: Similar structure but lacks the ethyl chain and methoxy group.

    2-(2-Hydroxy-5-methylphenyl)benzotriazole: Contains a benzotriazole moiety instead of the benzoic acid methyl ester.

    2-Fluorophenylboronic acid: Contains a fluorine atom instead of bromine and a boronic acid group.

Uniqueness

2-[2-(4-Bromo-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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